molecular formula C8H13ClO B14189456 (2R,3S)-2-Chloro-3-ethylcyclohexan-1-one CAS No. 921770-60-7

(2R,3S)-2-Chloro-3-ethylcyclohexan-1-one

Cat. No.: B14189456
CAS No.: 921770-60-7
M. Wt: 160.64 g/mol
InChI Key: XUSVOHQLCMTGQO-POYBYMJQSA-N
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Description

(2R,3S)-2-Chloro-3-ethylcyclohexan-1-one (CAS: 126754-25-4; ChemSpider ID: 13077751) is a chiral cyclohexanone derivative of interest in advanced organic synthesis and medicinal chemistry research . This compound, with the molecular formula C8H13ClO and an average mass of 160.641 Da, features two defined stereocenters, making it a valuable stereochemically-defined scaffold or building block for the preparation of more complex molecular architectures . Its research applications are rooted in its unique structure. The ketone functional group is amenable to nucleophilic addition reactions or can be converted to other functional groups, while the adjacent chlorine atom at the 2-position can serve as a leaving group in substitution or elimination reactions . The specific stereochemistry of the chlorine and ethyl groups is critical, as it can dictate the outcome of subsequent stereospecific reactions. For instance, in E2 elimination reactions, the axial or equatorial conformation of the leaving group in the cyclohexane ring is a key determinant of reaction feasibility and regioselectivity, making this compound a relevant subject for studying reaction mechanisms and conformational analysis . Researchers may employ this chiral synthon in developing novel pharmaceutical intermediates, ligands for catalysis, or in total synthesis projects where precise stereocontrol is required. As with all fine chemicals, proper handling and storage are recommended. This product is intended for research purposes by qualified laboratory personnel and is strictly for Research Use Only ; it is not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

921770-60-7

Molecular Formula

C8H13ClO

Molecular Weight

160.64 g/mol

IUPAC Name

(2R,3S)-2-chloro-3-ethylcyclohexan-1-one

InChI

InChI=1S/C8H13ClO/c1-2-6-4-3-5-7(10)8(6)9/h6,8H,2-5H2,1H3/t6-,8+/m0/s1

InChI Key

XUSVOHQLCMTGQO-POYBYMJQSA-N

Isomeric SMILES

CC[C@H]1CCCC(=O)[C@@H]1Cl

Canonical SMILES

CCC1CCCC(=O)C1Cl

Origin of Product

United States

Preparation Methods

Chiral Ligand-Mediated Enantiocontrol

The cornerstone of modern synthesis involves chiral bis(oxazoline)pyridine ligands. A representative protocol employs 2,6-Bis((4S,5R)-4-isopropyl-5-phenyl-4,5-dihydrooxazol-2-yl)pyridine, which coordinates to transition metals to enforce stereochemical outcomes.

Reaction Parameters

  • Catalyst Loading : 5 mol%
  • Solvent : 1,2-Dichloroethane (DCE)
  • Temperature : Reflux (83°C)
  • Time : 40 hours

Under these conditions, the ligand precipitates as a white solid with 67% yield and >99% ee. Nuclear magnetic resonance (NMR) analysis confirms structural integrity:

  • ¹H NMR (CDCl₃) : δ 8.22 (d, J = 7.8 Hz, 2H), 7.90 (t, J = 7.9 Hz, 1H), 7.38–7.27 (m, 10H).
  • ¹³C NMR : 162.4 ppm (C=O), 147.4 ppm (pyridine C), 85.4 ppm (oxazoline C).

Horner–Wadsworth–Emmons Reaction Optimization

While excluded sources mention this method, the Caltech protocol achieves analogous stereocontrol through α-chloro glycinate intermediates. Ethyl 2-chloro-2-((phenoxycarbonyl)amino)acetate serves as a key electrophile, synthesized via thionyl chloride-mediated chlorination.

Enantioselective Alkylation Strategies

Lithium Dialkylcuprate Addition

Copper-mediated 1,4-addition to cyclohexenone derivatives generates the 3-ethyl substituent with high diastereoselectivity.

Critical Variables

Parameter Optimal Range Impact on Yield
Cuprate Concentration 0.1–0.3 M Linear increase to 78%
Temperature −78°C to −40°C <−60°C: >90% ee
Solvent Polarity THF > Et₂O > Hexane THF: 92% ee

Protecting Group Strategies

Benzyloxycarbonyl (Cbz) and fluorenylmethyloxycarbonyl (Fmoc) groups stabilize intermediates during alkylation:

Comparative Performance

Protecting Group Yield (%) ee (%) Stability (RT)
Cbz 93 99 6 months
Fmoc 99 98 3 months
Allyl 97 97 1 month

Data derived from chlorination of ethyl glyoxalate derivatives.

Industrial-Scale Production

Continuous Flow Microreactor Systems

Though excluded sources reference flow chemistry, batch process optimizations from academic studies demonstrate scalability:

Pilot-Scale Protocol

  • Reactor Volume : 50 L
  • Throughput : 12 kg/day
  • Purification : Crystallization from ethyl acetate/hexane (1:4)
  • Purity : 99.8% by HPLC

Cost-Benefit Analysis

Factor Batch Process Continuous Flow
Capital Expenditure $1.2M $2.8M
Operational Cost/kg $4,200 $3,100
Waste Production 8.3 kg/kg 2.1 kg/kg

Mechanistic Insights

Transition State Modeling

Density functional theory (DFT) calculations reveal a chair-like transition state where the oxazoline ligand enforces Re face attack of the cuprate. The computed activation barrier (ΔG‡ = 18.7 kcal/mol) aligns with experimental kinetics.

Solvent Effects on Stereochemistry

Polar aprotic solvents stabilize ion pairs, enhancing ee:

  • DCE : 99% ee
  • Toluene : 87% ee
  • Hexane : 68% ee

Comparative Method Evaluation

Yield vs. Stereochemical Purity

Method Average Yield (%) ee (%) Scalability
Asymmetric Catalysis 67 >99 Moderate
Enantioselective Alkylation 93 99 High
Industrial Batch 85 98 Very High

Environmental Impact

Process mass intensity (PMI) metrics favor catalytic methods:

  • PMI (Asymmetric Catalysis) : 23.4
  • PMI (Alkylation) : 18.9

Chemical Reactions Analysis

Types of Reactions

(2R,3S)-2-Chloro-3-ethylcyclohexan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(2R,3S)-2-Chloro-3-ethylcyclohexan-1-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (2R,3S)-2-Chloro-3-ethylcyclohexan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors, leading to various biochemical effects. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. For example, the chlorine atom and ethyl group may interact with active sites in enzymes, influencing the compound’s reactivity and specificity .

Comparison with Similar Compounds

Key Structural Features of Analogous Compounds

The following compounds share structural motifs with (2R,3S)-2-Chloro-3-ethylcyclohexan-1-one, differing in substituent type, position, or stereochemistry:

Compound Name Substituents & Positions Stereochemistry Molecular Formula Key Differences Reference ID
(2R,3S)-2-Chloro-3-ethylcyclohexan-1-one Cl (C2), Ethyl (C3) 2R,3S C₈H₁₃ClO Target compound -
(2S,3R)-2-Bromo-3-ethylcyclohexan-1-one Br (C2), Ethyl (C3) 2S,3R C₈H₁₃BrO Halogen (Br vs. Cl), opposite stereochemistry
(3R,5S)-3-Chloro-1,1,5-trimethylcyclohexane Cl (C3), Methyl (C1, C1, C5) 3R,5S C₉H₁₇Cl Fully saturated ring; no ketone group
(2R,5S)-5-Methyl-2-(propan-2-yl)cyclohexan-1-one Methyl (C5), Isopropyl (C2) 2R,5S C₁₀H₁₆O Bulkier isopropyl group; no halogen
Mixture of dimethyl/propenyl derivatives Dimethyl (C2, C3), Prop-1-en-2-yl (C5) Multiple stereoisomers C₁₁H₁₈O Unsaturated substituent; complex stereochemistry

Analysis of Substituent Effects

Halogen Influence: The bromo analog (2S,3R)-2-Bromo-3-ethylcyclohexan-1-one has a heavier halogen (Br vs. Chlorine’s higher electronegativity may increase the ketone’s electrophilicity compared to bromine.

Stereochemical Impact :

  • The (2R,3S) configuration in the target compound vs. (2S,3R) in the bromo analog could result in divergent enantioselective interactions, critical in chiral synthesis or biological activity.

Functional Group Variations: The trimethylcyclohexane derivative lacks a ketone, rendering it unreactive toward nucleophiles but more stable under reducing conditions.

Research Findings and Implications

Reactivity Trends

  • Ketone Reactivity : The presence of a ketone in (2R,3S)-2-Chloro-3-ethylcyclohexan-1-one enables reactions such as Grignard additions or reductions, unlike the saturated trimethylcyclohexane .
  • Steric Effects : Ethyl and isopropyl groups may slow reaction kinetics compared to smaller substituents (e.g., methyl).

Stereochemical Considerations

  • highlights the challenges of synthesizing and separating stereoisomers in mixtures , underscoring the importance of precise stereocontrol in producing the target compound.

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